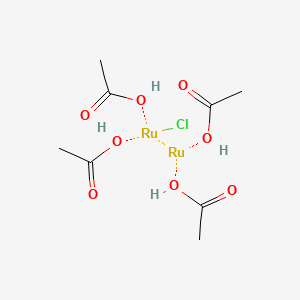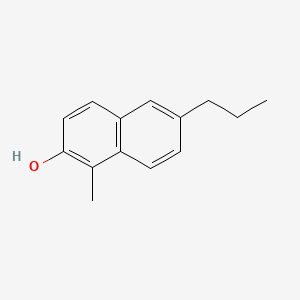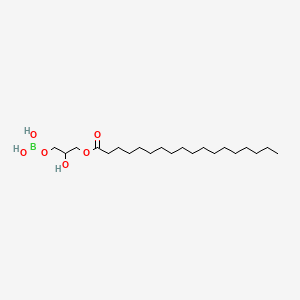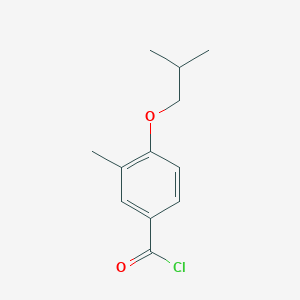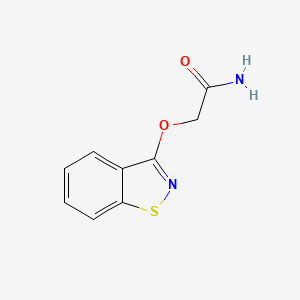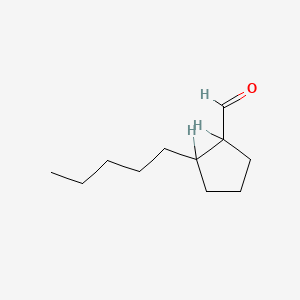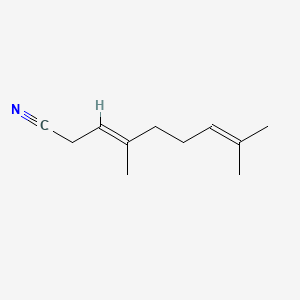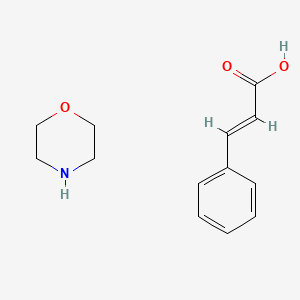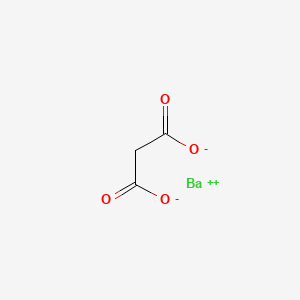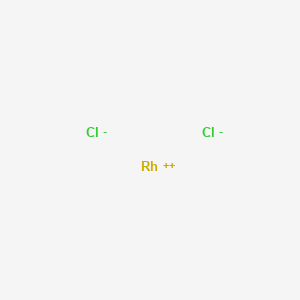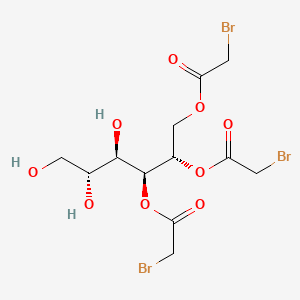
D-Glucitol tris(bromoacetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol tris(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The process can be summarized as follows:
Starting Material: D-glucitol is used as the starting material.
Esterification Reaction: The hydroxyl groups of D-glucitol react with bromoacetic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure D-Glucitol tris(bromoacetate).
Industrial Production Methods: While specific industrial production methods for D-Glucitol tris(bromoacetate) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反应分析
Types of Reactions: D-Glucitol tris(bromoacetate) can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetate groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield D-glucitol and bromoacetic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under mild conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Standard oxidizing or reducing agents can be employed, depending on the desired transformation.
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups replacing the bromoacetate groups.
Hydrolysis: D-glucitol and bromoacetic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction.
科学研究应用
D-Glucitol tris(bromoacetate) has several scientific research applications, including:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties.
Biological Studies: It can be used in studies involving carbohydrate chemistry and enzyme interactions.
Medical Research:
作用机制
The mechanism of action of D-Glucitol tris(bromoacetate) involves its interaction with various molecular targets. The bromoacetate groups can act as electrophiles, reacting with nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used.
相似化合物的比较
D-Glucitol tris(acetate): Similar structure but with acetate groups instead of bromoacetate.
D-Glucitol tris(chloroacetate): Similar structure but with chloroacetate groups instead of bromoacetate.
D-Glucitol tris(nitroacetate): Similar structure but with nitroacetate groups instead of bromoacetate.
Uniqueness: D-Glucitol tris(bromoacetate) is unique due to the presence of bromoacetate groups, which confer distinct reactivity and properties compared to its analogs. The bromoacetate groups make it more reactive in substitution reactions, providing opportunities for the synthesis of a wide range of derivatives.
属性
CAS 编号 |
94248-55-2 |
|---|---|
分子式 |
C12H17Br3O9 |
分子量 |
544.97 g/mol |
IUPAC 名称 |
[(2S,3S,4R,5R)-2,3-bis[(2-bromoacetyl)oxy]-4,5,6-trihydroxyhexyl] 2-bromoacetate |
InChI |
InChI=1S/C12H17Br3O9/c13-1-8(18)22-5-7(23-9(19)2-14)12(24-10(20)3-15)11(21)6(17)4-16/h6-7,11-12,16-17,21H,1-5H2/t6-,7+,11-,12-/m1/s1 |
InChI 键 |
MTLASOOFKUSMEC-HBNNVMOKSA-N |
手性 SMILES |
C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O)O)O |
规范 SMILES |
C(C(C(C(C(COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


